molecular formula C18H15ClO3 B8274356 3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

Cat. No. B8274356
M. Wt: 314.8 g/mol
InChI Key: BKVKMEQBLSFZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one is a useful research compound. Its molecular formula is C18H15ClO3 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylchromen-4-one

InChI

InChI=1S/C18H15ClO3/c1-10(2)18-16(11-3-5-12(19)6-4-11)17(21)14-8-7-13(20)9-15(14)22-18/h3-10,20H,1-2H3

InChI Key

BKVKMEQBLSFZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)-ethanone (100 g, 0.382 mol), iso-butyric acid anhydride (380 ml, 2.29 mol) and dry pyridine (380 ml, 4.69 mol) is stirred at 140° C. for 12 h and then allowed to cool to room temperature. The volatile components are removed in vacuo, and the resulting dark brown oil is dried under high vacuum to give crude isobutyric acid 3-(4-chlorophenyl)-2-isopropyl-4-oxo-4H-chromen-7-yl ester. To a mixture of this crude ester and methanol (400 ml) is added aqueous KOH (250 ml, 5 M) [CAUTION: EXOTHERM]. The dark solution is stirred for 1.5 h, and the methanol is then evaporated in vacuo. The resulting solution is acidified with 2 M HCl to pH 3 to give a brown precipitate, which is removed by filtration. The brown solid is washed with water (3×) and isopropyl ether and then air-dried. The remaining aqueous solution is extracted with ethyl acetate (4×), and the combined organic phases are washed with water (3×), dried (Na2SO4) and evaporated to give a red oil, which solidifies to give a brown solid. The brown solid is washed with isopropyl ether and air-dried. The combined aqueous phases are extracted again (ethyl acetate) to provide a third crop of product.
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0 (± 1) mol
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Reaction Step One
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400 mL
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Reaction Step One
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250 mL
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Reaction Step Two

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